

# Application Note: NMR Characterization of 1-Butyl-3-methylimidazolium Methanesulfonate

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## Compound of Interest

Compound Name: *1-Butyl-3-methylimidazolium methanesulfonate*

Cat. No.: *B1280661*

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## Abstract

This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of the ionic liquid **1-Butyl-3-methylimidazolium methanesulfonate** ([Bmim][CH<sub>3</sub>SO<sub>3</sub>]). We present comprehensive <sup>1</sup>H and <sup>13</sup>C NMR data, along with a standardized experimental workflow for sample preparation and spectral acquisition. This guide is intended to assist researchers in the structural verification and purity assessment of this common ionic liquid, which is of interest in various chemical and pharmaceutical applications.

## Introduction

**1-Butyl-3-methylimidazolium methanesulfonate** is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a methanesulfonate anion. Its unique properties, such as low volatility, high thermal stability, and tunable solubility, make it a versatile solvent and catalyst in organic synthesis and a potential medium for drug delivery systems. Accurate structural elucidation and purity confirmation are critical for its application, and NMR spectroscopy is the most powerful analytical technique for this purpose. This note details the use of <sup>1</sup>H, <sup>13</sup>C, and Heteronuclear Single Quantum Coherence (HSQC) NMR for the comprehensive characterization of this compound.

## Experimental Protocols

### Sample Preparation

A standard protocol for preparing an NMR sample of **1-Butyl-3-methylimidazolium methanesulfonate** for analysis is as follows:

- **Sample Weighing:** Accurately weigh 10-20 mg of **1-Butyl-3-methylimidazolium methanesulfonate** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.
- **Dissolution:** Gently vortex or sonicate the mixture until the ionic liquid is completely dissolved, ensuring a homogenous solution.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Filtering (Optional but Recommended):** To remove any particulate matter that could degrade spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

### NMR Data Acquisition

The following are typical acquisition parameters for the NMR characterization of **1-Butyl-3-methylimidazolium methanesulfonate** on a 400 MHz spectrometer.<sup>[1]</sup> Instrument-specific optimization may be required.

<sup>1</sup>H NMR Spectroscopy:

- **Pulse Program:** Standard single-pulse sequence (e.g., zg30).
- **Solvent:** DMSO-d<sub>6</sub>

- Temperature: 298 K
- Number of Scans (NS): 16-32 (signal averaging to improve signal-to-noise).
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 3-4 seconds.
- Spectral Width (SW): -2 to 12 ppm.
- Referencing: The residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm) is used for chemical shift referencing.

#### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Number of Scans (NS): 1024-4096 (due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus).
- Relaxation Delay (D1): 5 seconds (to ensure full relaxation of quaternary carbons).
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): 0 to 160 ppm.
- Referencing: The solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 39.52$  ppm) is used for chemical shift referencing.

#### 2D HSQC Spectroscopy:

- Pulse Program: Standard HSQC pulse sequence with gradients (e.g., hsqcedetgpsisp2.2).
- Solvent: DMSO-d<sub>6</sub>

- Temperature: 298 K
- Number of Scans (NS): 2-4 per increment.
- Relaxation Delay (D1): 1.5-2 seconds.
- $^1\text{J}(\text{CH})$  Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
- Spectral Width (SW): F2 ( $^1\text{H}$ ) dimension: -1 to 10 ppm; F1 ( $^{13}\text{C}$ ) dimension: 10 to 140 ppm.

## Results and Discussion

The NMR spectra of **1-Butyl-3-methylimidazolium methanesulfonate** in DMSO- $\text{d}_6$  provide a clear and detailed picture of its molecular structure. The assignments of the proton and carbon signals are summarized in the tables below and are consistent with published data.[\[2\]](#)

## Data Presentation

Table 1:  $^1\text{H}$  NMR (400 MHz, DMSO- $\text{d}_6$ ) Chemical Shift Assignments for **1-Butyl-3-methylimidazolium Methanesulfonate**.[\[2\]](#)

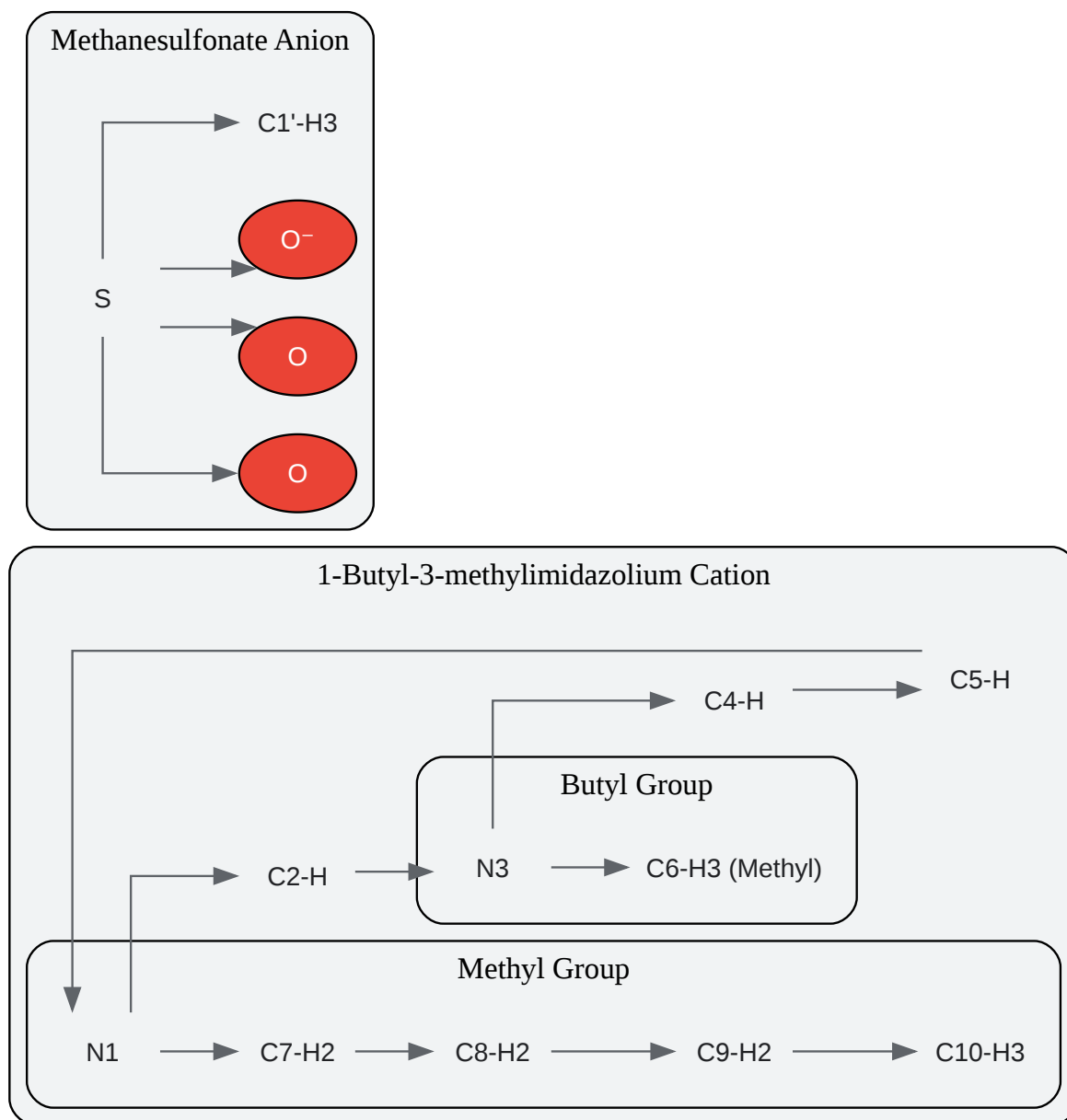
Atom Number	Multiplicity	Chemical Shift ( $\delta$ , ppm)	Integration	Assignment
10	t	0.90	3H	$\text{CH}_3$ (butyl)
9	m	1.25	2H	$\text{CH}_2$ (butyl)
8	m	1.76	2H	$\text{NCH}_2\text{CH}_2$ (butyl)
1'	s	2.33	3H	$\text{CH}_3$ (methanesulfonate)
6	s	3.86	3H	$\text{NCH}_3$
7	t	4.17	2H	$\text{NCH}_2$ (butyl)
4, 5	s	7.71, 7.78	1H, 1H	$\text{NCHCHN}$
2	s	9.16	1H	$\text{NCHN}$

Table 2:  $^{13}\text{C}$  NMR (100 MHz, DMSO- $d_6$ ) Chemical Shift Assignments for **1-Butyl-3-methylimidazolium Methanesulfonate**.[\[2\]](#)

Atom Number	Chemical Shift ( $\delta$ , ppm)	Assignment
10	13.73	$\text{CH}_3$ (butyl)
9	19.23	$\text{CH}_2$ (butyl)
8	31.82	$\text{NCH}_2\text{CH}_2$ (butyl)
6	36.18	$\text{NCH}_3$
1'	40.20	$\text{CH}_3$ (methanesulfonate)
7	48.95	$\text{NCH}_2$ (butyl)
5	122.74	NCH
4	124.08	NCH
2	137.06	NCHN

## Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **1-Butyl-3-methylimidazolium methanesulfonate** with atom numbering corresponding to the NMR assignments in the tables above.



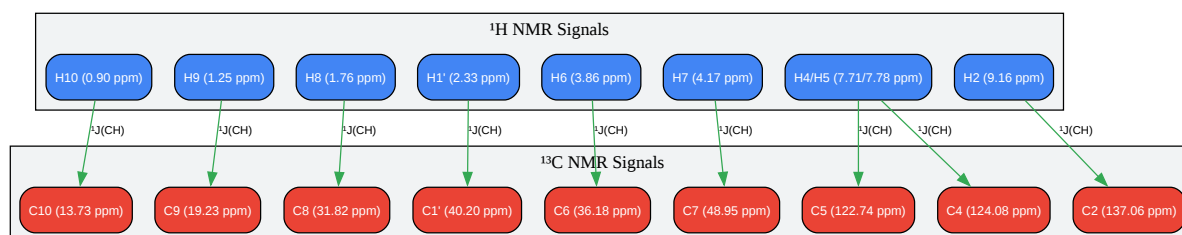
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Caption: Molecular structure of **1-Butyl-3-methylimidazolium methanesulfonate** with atom numbering.

## HSQC Correlation Workflow

The HSQC spectrum provides correlations between protons and their directly attached carbons. This 2D NMR experiment is invaluable for confirming the assignments made from the

1D spectra. The expected correlations for **1-Butyl-3-methylimidazolium methanesulfonate** are visualized in the following workflow diagram.



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Caption: Conceptual HSQC correlation map for **1-Butyl-3-methylimidazolium methanesulfonate**.

## Conclusion

This application note has provided a comprehensive guide to the NMR characterization of **1-Butyl-3-methylimidazolium methanesulfonate**. The detailed protocols for sample preparation and data acquisition, along with the tabulated  $^1\text{H}$  and  $^{13}\text{C}$  NMR data and visual representations of the molecular structure and expected HSQC correlations, serve as a valuable resource for researchers. Adherence to these protocols will enable accurate structural verification and purity assessment, which are essential for the reliable application of this ionic liquid in research and development.

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## References

- 1. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 2. organomation.com [organomation.com]
- To cite this document: BenchChem. [Application Note: NMR Characterization of 1-Butyl-3-methylimidazolium Methanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280661#nmr-characterization-of-1-butyl-3-methylimidazolium-methanesulfonate]

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